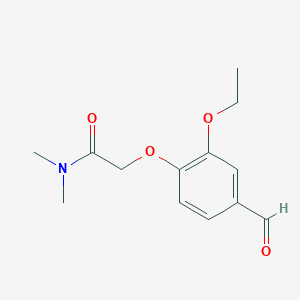
N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is an intriguing compound recognized for its unique structure and potential applications in various scientific fields. This compound belongs to the thiadiazole family, known for their extensive use in medicinal and industrial chemistry due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step processes:
Formation of 1,3,4-thiadiazole nucleus: This initial step includes the reaction of appropriate thiosemicarbazides with carbon disulfide (CS₂) under basic conditions to form the thiadiazole ring.
Introduction of the phenylureido group: The phenylureido moiety is often introduced by reacting isocyanates with the thiadiazole derivative.
Attachment of the cyclopentyl and thioacetamide groups: This final step involves the reaction of the intermediate compound with cyclopentanone and acetic anhydride under appropriate conditions to yield the target molecule.
Industrial Production Methods
Industrial production may follow similar synthetic routes but on a larger scale with optimized conditions. This often involves:
Continuous-flow reactors: To enhance reaction efficiency and yield.
Advanced purification techniques: Such as recrystallization, chromatography, or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of the carbonyl groups.
Substitution: This compound can undergo nucleophilic substitution reactions where the thiadiazole ring participates in various substitution reactions due to its electrophilic nature.
Common reagents used include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a precursor or intermediate in synthesizing other complex molecules due to its versatile functional groups.
Biology
This compound has been explored for its biological activities, including antimicrobial, antifungal, and antiparasitic properties, owing to the bioactive thiadiazole moiety.
Medicine
Industry
Industrially, it could be used as a stabilizer or additive in polymer production, enhancing material properties such as durability and resistance to degradation.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its effects involves:
Interaction with enzymes and receptors: Its structural similarity to biological molecules allows it to bind to and modulate the activity of specific enzymes or receptors.
Molecular targets: These may include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.
Pathways involved: The compound may influence pathways related to cell growth, apoptosis, or immune response, making it a valuable research tool in understanding these processes.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-mercapto-5-methyl-1,3,4-thiadiazole. Compared to these compounds, N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide offers:
Unique structure: The combination of the cyclopentyl, phenylureido, and thioacetamide groups provides unique chemical and biological properties.
Enhanced activity: Its unique structure may result in enhanced biological activities, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,17,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAORQQTHDFWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2835875.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)
![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)




![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835892.png)


![2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2835895.png)
